Abiraterone isopropyl ether

説明

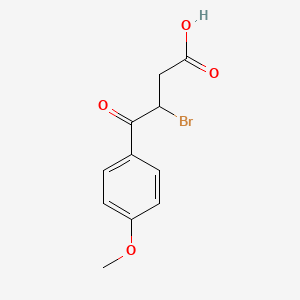

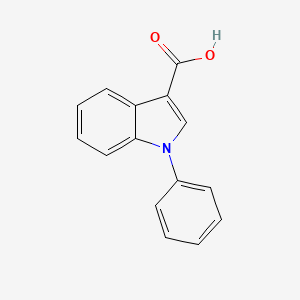

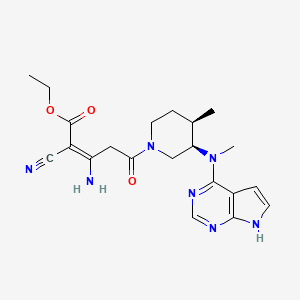

Abiraterone isopropyl ether is a steroidal compound with the molecular formula C27H37NO . It is an impurity of Abiraterone, a drug used in the treatment of prostate cancer .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C27H37NO . It is a steroidal compound, indicating a complex cyclic structure .科学的研究の応用

1. Analytical Method Development

- HPLC-Fluorescence Method for Quantifying Abiraterone : A high performance liquid chromatographic (HPLC) method with fluorescence detection has been developed for quantifying abiraterone in plasma from metastatic castration-resistant prostate cancer (mCRPC) patients. This method is simple, sensitive, selective, and can be used in routine clinical practice to monitor plasma abiraterone concentrations in mCRPC patients (Belleville et al., 2015).

2. Synthesis and Standard Development

- Synthesis of Abiraterone O-β-D Glucuronide : Research on the synthesis of Abiraterone-O- β-D- glucuronide, a phase II metabolite of abiraterone, has been conducted. This synthesized compound is used as a reference standard for clinical trials, essential for toxicological testing and analysis of the pharmacological activity of abiraterone (Vohra, 2013).

3. Exploration of Biochemical Mechanisms

- Study of Abiraterone's Interaction with Enzymes : Investigations have been made into the electrochemical behavior of abiraterone, specifically its interaction with cytochrome P450 3A4 (CYP3A4) enzyme and multiwalled carbon nanotubes (MWCNTs). This research is significant for personalized medicine and improving the quality of life of patients with prostate cancer (Aliakbarinodehi et al., 2016).

4. Pharmacokinetic Studies

- Relation between Plasma Concentration and PSA Response : A study explored the relationship between abiraterone plasma concentration and prostate-specific antigen (PSA) response in metastatic castration-resistant prostate cancer patients. The findings showed that abiraterone plasma concentration correlates with PSA response and progression-free survival (Carton et al., 2017).

5. In Silico Studies

- **In Silico Taste–Toxicity Study of Abiraterone Derivatives**: A comprehensive in silico study was conducted on hypothetical derivatives of abiraterone, assessing their taste, toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This study provides foundational insights into the structural and toxicological aspects of abiraterone and its derivatives, which is crucial for drug development and safety evaluation (Khalaf, 2022).

6. Drug Delivery Systems

- Therapeutic Self-Assembled Monolayers of Thiolated Abiraterone : Research has been done on designing gold surface monolayers with thiolated abiraterone (HS-AB) for use as efficient drug delivery systems. This study involves synthesizing a new analogue of abiraterone and exploring its potential in nanotechnology-based drug delivery (Stolarczyk et al., 2018).

作用機序

Target of Action

Abiraterone isopropyl ether primarily targets the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

This compound acts as a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Biochemical Pathways

This compound affects the androgen synthesis pathway . It is converted to a metabolite, ∆4-abiraterone (D4A), which has structural elements identical to testosterone . This enables it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . D4A can inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Pharmacokinetics

In vivo, abiraterone acetate is rapidly hydrolyzed to abiraterone, which mediates its pharmacological actions . Abiraterone decreases serum testosterone and other androgens . .

Result of Action

The result of the action of this compound is a decrease in tumor testosterone and dihydrotestosterone levels . This leads to a decrease in the growth of prostate cancer cells, which are dependent on androgens for growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its conversion to its active metabolite . .

将来の方向性

生化学分析

Biochemical Properties

Abiraterone isopropyl ether interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it results in decreased tumour testosterone and dihydrotestosterone levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase and CYP17A1

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is established as a substrate of hepatic OATP1B3 .

特性

IUPAC Name |

3-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORVFIKWPJXVAP-MVVRIGEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2484719-15-3 | |

| Record name | Abiraterone isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIRATERONE ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE9YQV761G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'1-[5-Chloro-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazin-4-Yl]-N'1,2,2-Trimethyl-3-Chloropropanohydrazide](/img/structure/B3326265.png)

ammonium iodide](/img/structure/B3326269.png)

![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)